CCR5 Antagonist Activity: Potency Comparison Against a Key HIV Entry Target
4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile acts as a potent CCR5 receptor antagonist, a key target for HIV entry inhibition. In a cell-based assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase construct, the compound demonstrated an IC50 value of 0.110 nM [1]. In a separate but comparable assay assessing HIV-1 gp120-induced cell-cell fusion, the compound showed an IC50 of 0.300 nM [2]. This nanomolar activity positions it as a highly potent CCR5 antagonist, which is critical for research into viral entry mechanisms and anti-HIV drug discovery.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | N/A (Cross-study comparable) |
| Quantified Difference | N/A |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-galactosidase construct; assessed as inhibition of HIV-1 infection [1] |
Why This Matters
Potency at the CCR5 receptor is a critical differentiator for selecting research compounds in HIV entry inhibition studies, with lower IC50 values indicating a more efficient target engagement.
- [1] BindingDB. BDBM50394601 CHEMBL2164217. [Online]. Available: https://ww.w.bindingdb.org/bind/BDBM50394601 View Source
- [2] BindingDB. Assay in Summary_ki. [Online]. Available: https://bdb2.ucsd.edu/bind/assay/ChEMBL_37545 View Source
